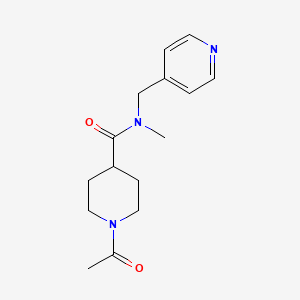![molecular formula C13H14ClN3O2S B6638988 5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole](/img/structure/B6638988.png)
5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole is a chemical compound that has attracted attention in scientific research due to its potential therapeutic applications. The compound is known for its unique structure and properties that make it suitable for use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole is not fully understood. However, studies have shown that the compound may exert its effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, the compound has been shown to inhibit the activity of protein kinases, which are involved in cancer cell proliferation and inflammation. Additionally, the compound has been shown to inhibit the activity of enzymes involved in glucose metabolism, which may be useful in the treatment of metabolic disorders.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole may have various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, the compound has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing insulin resistance.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole in lab experiments include its unique structure and properties, which make it suitable for use in various fields of research. Additionally, the compound is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays.
The limitations of using the compound in lab experiments include its limited solubility in water, which may affect its bioavailability and efficacy. Additionally, the compound may exhibit off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which may provide insights into its efficacy and safety. Additionally, further research is needed to elucidate its mechanism of action and identify its molecular targets, which may facilitate the development of more potent and specific analogs.
Synthesis Methods
The synthesis of 5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole involves several steps, starting with the reaction of 5-chloro-2,3-dihydroindole with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base. The reaction yields the target compound, which is then purified using various techniques, such as column chromatography and recrystallization.
Scientific Research Applications
The compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer research, the compound has been shown to exhibit anti-proliferative effects on cancer cells, making it a promising candidate for cancer therapy. Inflammation research has shown that the compound has anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. Additionally, the compound has been studied for its potential use in the treatment of metabolic disorders, such as diabetes and obesity.
properties
IUPAC Name |
5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-8-13(9(2)16-15-8)20(18,19)17-6-5-10-7-11(14)3-4-12(10)17/h3-4,7H,5-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFSYYYPMWYRCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

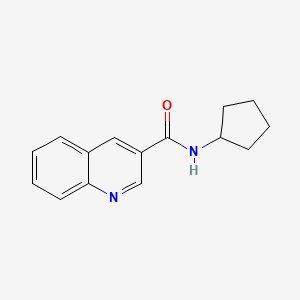
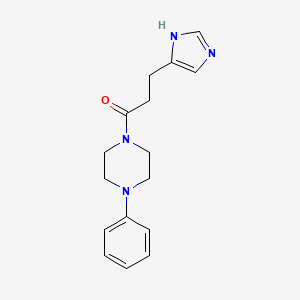
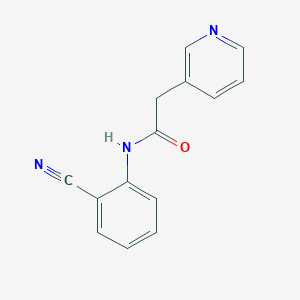
![N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638946.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide](/img/structure/B6638948.png)
![[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)



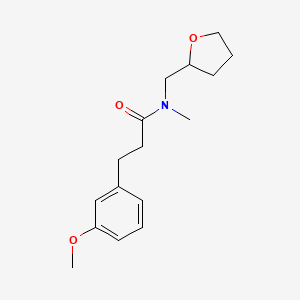
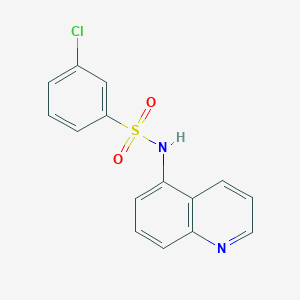
![N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6639014.png)
